molecular formula C27H43NO3 B2403323 Yubeinine CAS No. 157478-01-8

Yubeinine

Cat. No.: B2403323
CAS No.: 157478-01-8
M. Wt: 429.645
InChI Key: IQDIERHFZVCNRZ-UUSLGJCMSA-N
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Biochemical Analysis

Biochemical Properties

Yubeinine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to have tracheal relaxant effects , suggesting that it may interact with proteins and enzymes involved in muscle contraction and relaxation

Cellular Effects

Its known tracheal relaxant effects suggest that it may influence cell function in muscle cells, particularly those in the trachea

Molecular Mechanism

Given its tracheal relaxant effects, it may bind to biomolecules involved in muscle contraction and relaxation, potentially inhibiting or activating certain enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions: Yubeinine is typically extracted from the bulbs of Fritillaria pallidiflora using various chromatographic techniques. The extraction process involves the use of solvents such as methanol and water, followed by purification using column chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Fritillaria pallidiflora bulbs. The process includes drying the bulbs, grinding them into a fine powder, and then using solvent extraction methods to isolate the alkaloid. The extracted compound is further purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Yubeinine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions of this compound can be carried out using reagents such as sodium borohydride and lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Yubeinine is unique among isosteroidal alkaloids due to its specific tracheal relaxant effects. Similar compounds include:

This compound stands out due to its specific molecular structure and the unique combination of pharmacological effects it offers.

Properties

IUPAC Name

(10S,20R,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15?,16-,17?,18?,19?,20?,21?,22?,23?,25?,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDIERHFZVCNRZ-UUSLGJCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2[C@@](C3CCC4C(C3CN2C1)CC5C4CC(=O)C6[C@@]5(CC[C@H](C6)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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